Morpholine, 4-(1-methyl-2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(1-methyl-2-propenyl)-: is an organic compound with the molecular formula C8H15NO . It is a derivative of morpholine, where the hydrogen atom at the fourth position is replaced by a 1-methyl-2-propenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 4-(1-methyl-2-propenyl)- typically involves the reaction of morpholine with an appropriate alkylating agent. One common method is the alkylation of morpholine with 1-methyl-2-propenyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of Morpholine, 4-(1-methyl-2-propenyl)- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Morpholine, 4-(1-methyl-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or alcohols, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, Morpholine, 4-(1-methyl-2-propenyl)- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential biological activity. It can be used as a ligand in the design of enzyme inhibitors or as a precursor for the synthesis of bioactive molecules .
Medicine: In medicine, Morpholine, 4-(1-methyl-2-propenyl)- is explored for its potential therapeutic applications. It may serve as a scaffold for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers, coatings, and adhesives .
Mechanism of Action
The mechanism of action of Morpholine, 4-(1-methyl-2-propenyl)- depends on its specific application
Comparison with Similar Compounds
- Morpholine, 4-(2-methyl-1-propenyl)-
- 1-Morpholino-2-methylpropene
- 2-Methyl-1-morpholino-1-propene
- 2-Methyl-1-morpholinopropene
- 4-(2-Methyl-1-propenyl)morpholine
- 4-(2-Methylpropenyl)morpholine
- N-Isobutenyl morpholine
Comparison: Morpholine, 4-(1-methyl-2-propenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. These differences make it valuable for specific applications where other compounds may not be suitable .
Properties
CAS No. |
33591-72-9 |
---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
4-but-3-en-2-ylmorpholine |
InChI |
InChI=1S/C8H15NO/c1-3-8(2)9-4-6-10-7-5-9/h3,8H,1,4-7H2,2H3 |
InChI Key |
UOPDQMHGZFVWCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)N1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.